molecular formula C22H42N4O2 B12728102 Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate CAS No. 102207-12-5

Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate

Cat. No.: B12728102
CAS No.: 102207-12-5
M. Wt: 394.6 g/mol
InChI Key: AEVUBKYISAXCSV-UHFFFAOYSA-N
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Description

Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate is a complex organic compound with the molecular formula C22H42N4O2 It is known for its unique structure, which includes multiple piperidine rings and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate typically involves the reaction of piperidine derivatives with formaldehyde and methyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch reactors, where the reactants are combined under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidinepropanol, 2,2-bis(piperidinomethyl)-, methylcarbamate is unique due to its combination of piperidine rings and a methylcarbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

102207-12-5

Molecular Formula

C22H42N4O2

Molecular Weight

394.6 g/mol

IUPAC Name

3-[2,2-bis(piperidin-1-ylmethyl)piperidin-1-yl]propyl N-methylcarbamate

InChI

InChI=1S/C22H42N4O2/c1-23-21(27)28-18-10-17-26-16-9-4-11-22(26,19-24-12-5-2-6-13-24)20-25-14-7-3-8-15-25/h2-20H2,1H3,(H,23,27)

InChI Key

AEVUBKYISAXCSV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCCCN1CCCCC1(CN2CCCCC2)CN3CCCCC3

Origin of Product

United States

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